tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate
Description
tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate is a bicyclic carbamate derivative with a hydroxyl substituent at the 6-position of its fused cyclopentapyridine scaffold. This compound is structurally characterized by a rigid bicyclic framework, a tert-butyl carbamate protecting group, and a hydroxyl group, which confer unique physicochemical properties and reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or a precursor for functionalized heterocycles .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-11,15H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMELYNLSUXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(CC2C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition
A [4+2] cycloaddition between a diene and dienophile constructs the cyclopentane ring. For example, reacting furan-derived dienes with nitroalkenes under Lewis acid catalysis yields bicyclic intermediates, which are subsequently hydrogenated and functionalized.
Example Protocol
- Diene : 2-Vinylfuran (1.2 equiv)
- Dienophile : Nitroethylene (1.0 equiv)
- Catalyst : $$\text{BF}3\cdot\text{OEt}2$$ (10 mol%)
- Conditions : Dichloromethane, −20°C, 12 h
- Yield : 58–62% bicyclic nitro compound
Post-cyclization steps include nitro group reduction (e.g., $$\text{H}2/\text{Pd-C}$$) and Boc protection ($$\text{Boc}2\text{O}$$, $$\text{Et}_3\text{N}$$, THF).
Ring-Closing Metathesis (RCM)
RCM using Grubbs catalysts facilitates cyclopentene formation, followed by hydrogenation to saturate the ring.
Key Data
| Parameter | Value |
|---|---|
| Substrate | Diene-containing piperidine |
| Catalyst | Grubbs 2nd generation (5 mol%) |
| Solvent | $$\text{CH}2\text{Cl}2$$ |
| Temperature | 40°C, 24 h |
| Conversion | 89% |
| Post-Hydrogenation Yield | 76% (hexahydro product) |
This method offers superior stereocontrol but requires stringent moisture exclusion.
Hydroxylation and Oxidation-Reduction Sequences
Epoxide-Mediated Hydroxylation
Epoxidation of a cyclopentene intermediate followed by acid-catalyzed ring-opening installs the hydroxyl group.
Stepwise Process
- Epoxidation : $$ \text{mCPBA} $$ (1.1 equiv), $$\text{CH}2\text{Cl}2$$, 0°C → RT.
- Ring-Opening : $$\text{H}2\text{O}/\text{H}2\text{SO}_4$$ (pH 3), 50°C, 6 h.
- Boc Protection : $$\text{Boc}2\text{O}$$, $$\text{DMAP}$$, $$\text{CH}3\text{CN}$$.
Outcome
Ketone Reduction
A ketone at position 6 is reduced enantioselectively using borane catalysts.
Catalytic System
- Substrate : 6-Keto-hexahydrocyclopenta[c]pyridine
- Reductant : $$\text{BH}_3\cdot\text{THF}$$
- Catalyst : $$(R)$$-CBS (Corey-Bakshi-Shibata) reagent (10 mol%)
- Conditions : $$\text{THF}$$, −78°C, 2 h
- Result : 92% ee, 85% yield
Boc Protection and Deprotection Dynamics
The Boc group is introduced using di-tert-butyl dicarbonate under mildly basic conditions.
Optimized Boc Protection
| Parameter | Value |
|---|---|
| Amine | Hexahydrocyclopenta[c]pyridine |
| Reagent | $$\text{Boc}_2\text{O}$$ (1.5 equiv) |
| Base | $$\text{Et}_3\text{N}$$ (2.0 equiv) |
| Solvent | $$\text{THF}$$ |
| Time | 12 h, RT |
| Yield | 94% |
Deprotection employs $$\text{HCl}$$ (4M in dioxane) or $$\text{TFA}$$, with the latter offering faster kinetics (≤1 h vs. 6 h for $$\text{HCl}$$).
Purification and Characterization
Chromatographic Methods
- Normal Phase SiO₂ : Hexane/EtOAc (3:1 → 1:1 gradient)
- Reverse Phase C18 : $$\text{H}_2\text{O}/\text{MeCN}$$ (0.1% $$\text{TFA}$$)
Spectroscopic Data
- $$^1\text{H NMR}$$ (400 MHz, $$\text{CDCl}_3$$) : δ 1.44 (s, 9H, Boc), 3.12–3.25 (m, 2H, NCH₂), 4.02 (br s, 1H, OH).
- IR ($$\nu_{\text{max}}$$) : 3430 cm⁻¹ (OH), 1695 cm⁻¹ (C=O).
- HRMS : m/z calcd. for $$\text{C}{13}\text{H}{23}\text{NO}_3$$ [M+H]⁺: 241.1678; found: 241.1675.
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Overall Yield | Stereoselectivity | Scalability |
|---|---|---|---|
| Diels-Alder + Reduction | 59% | Moderate | Limited |
| RCM + Hydrogenation | 76% | High | High |
| Epoxide Hydroxylation | 61% | Low | Moderate |
The RCM route excels in scalability and stereocontrol, making it preferable for industrial applications.
Industrial-Scale Considerations
Cost Drivers
- Catalyst Expense : Grubbs catalyst costs necessitate recycling protocols.
- Solvent Recovery : $$\text{CH}2\text{Cl}2$$ and $$\text{THF}$$ require distillation reuse.
- Byproduct Management : Nitro and borane residues demand rigorous quenching.
Environmental Impact Mitigation
- Green Solvents : Cyclopentyl methyl ether (CPME) substitutes $$\text{CH}2\text{Cl}2$$ with comparable yields.
- Catalyst Immobilization : Silica-supported Grubbs catalysts reduce metal leaching.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the ring structure or functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate has been investigated for its potential therapeutic effects. Its structural characteristics suggest that it may interact with biological targets associated with various diseases.
- Antimicrobial Activity : Studies indicate that derivatives of cyclopentane-containing compounds exhibit antimicrobial properties. The hydroxyl group may enhance solubility and interaction with microbial cell walls, making it a candidate for further exploration in antibiotic development .
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, this compound may have potential in treating neurodegenerative diseases. Research into related compounds has shown promise in modulating neuroinflammation and oxidative stress .
Material Science
The compound's unique structure allows it to be used as a building block in the synthesis of advanced materials.
- Polymer Synthesis : The carboxylate functionality can be utilized in polymer chemistry to create novel materials with tailored properties, such as increased thermal stability and mechanical strength .
- Organic Electronics : Its electronic properties may also lend themselves to applications in organic electronics, such as organic light-emitting diodes (OLEDs). Compounds with similar structures have demonstrated efficient charge transport characteristics .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of tert-butyl-protected cyclopentapyridine derivatives. Key structural analogs include:
Table 1: Structural and Functional Comparison
Functional Group Influence on Reactivity and Properties
- Hydroxyl vs. However, the amino derivative (CAS 1560342-76-8) exhibits greater nucleophilicity, making it more reactive in alkylation or acylation reactions .
- Ketone vs. Hydroxyl: The 5-oxo analog (CAS 146231-54-1) lacks hydrogen-bond donors, reducing its solubility in aqueous media but increasing stability toward oxidation. Its ketone group enables conjugation with hydrazines or hydroxylamines for heterocycle formation .
Crystallographic and Hydrogen-Bonding Behavior
- Hydrogen-bonding patterns in these compounds are critical for their crystallization. The hydroxyl group in the target compound likely forms stronger intermolecular hydrogen bonds (e.g., O–H···O/N) compared to the amino or ketone analogs, as predicted by graph-set analysis .
- SHELX software has been widely used to resolve crystal structures of similar carbamates, highlighting the bicyclic framework’s conformational rigidity .
Research Findings and Limitations
- Safety Considerations: The 5-oxo analog (CAS 146231-54-1) is flagged for hazardous reactivity, necessitating stringent safety protocols during handling . In contrast, the hydroxyl and amino derivatives are less reactive but require controlled storage to prevent hydrolysis of the carbamate group.
- Data Gaps : Experimental data on the target compound’s melting point, solubility, and spectroscopic profiles are sparse. Computational studies (e.g., QSPR models) could bridge these gaps .
Biological Activity
tert-Butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate (CAS No. 203663-25-6) is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₂₁NO₃
- Molar Mass : 227.30 g/mol
- InChI Key : DIDQRACXWWEPDZ-UHFFFAOYSA-N
- Hydrogen Bond Donors/Acceptors : 1 / 3
- LogP (Partition Coefficient) : Indicates high lipophilicity, suggesting good membrane permeability.
1. Anti-inflammatory Effects
Research indicates that compounds similar to tert-butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine derivatives exhibit significant anti-inflammatory activities. These compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenases and lipoxygenases, thereby reducing the production of pro-inflammatory mediators.
2. Anticancer Activity
Studies have shown that certain derivatives of cyclopenta[c]pyridine possess cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC₅₀ value of 34.3 μM against RAW 264.7 cells, indicating potential for further development as an anticancer agent .
3. Neuroprotective Properties
Neuroprotective effects have been observed in similar compounds, which may inhibit oxidative stress and reduce neuronal apoptosis. This suggests that tert-butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine could be explored for therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
The biological activity of tert-butyl 6-hydroxyhexahydro-1H-cyclopenta[c]pyridine is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes like caspase-1 involved in apoptosis and inflammation.
- Antioxidant Activity : By scavenging free radicals, these compounds can protect cells from oxidative damage.
- Modulation of Signaling Pathways : Interference with pathways such as NF-kB and MAPK can lead to reduced inflammation and cell proliferation.
Q & A
Basic Research Question
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| NMR Spectroscopy | Confirm molecular structure | H (δ 1.4 ppm: Boc CH₃), C (δ 155 ppm: C=O) | |
| HPLC | Assess purity | Retention time (15–20 min, C18 column) | |
| Mass Spectrometry | Verify molecular weight | ESI-MS: m/z 225.28 [M+H]⁺ |
How does the Boc group influence reactivity in downstream reactions?
Advanced Research Question
The Boc group:
- Stabilizes the Amine : Prevents unwanted nucleophilic reactions during functionalization of the pyridine ring.
- Acid-Labile : Removable under mild acidic conditions (e.g., TFA/DCM), enabling sequential synthesis of complex molecules .
Contradictions : Some studies report partial deprotection during prolonged storage; monitor via TLC (Rf shift from 0.7 to 0.3 after acid treatment) .
What strategies reduce byproduct formation during synthesis?
Q. Methodological Answer
- Catalyst Optimization : Use Pd/C (5% wt) instead of Raney nickel to suppress over-reduction .
- Solvent Selection : Anhydrous THF minimizes hydrolysis of intermediates.
- Byproduct Trapping : Add molecular sieves to sequester water in hydroxylation steps .
Can computational methods predict this compound’s interactions with biological targets?
Advanced Research Question
Protocol :
Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Validate with crystallographic data from analogs .
DFT Calculations : Predict conformational stability (e.g., chair vs. boat cyclohexane ring) using Gaussian09 at the B3LYP/6-31G* level .
How should researchers resolve contradictions in reported synthetic yields?
Data Contradiction Analysis
Example: Yields vary from 40% to 75% for hydroxylation.
- Root Cause : Impure starting materials or inconsistent catalyst activation.
- Resolution :
- Standardize precursor purity via HPLC (>98%) .
- Pre-activate Pd/C under H₂ flow (30 min, 25°C) .
What are the best storage practices to prevent degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
